molecular formula C7H4BrFN2 B1375068 2-Amino-5-bromo-4-fluorobenzonitrile CAS No. 1334331-01-9

2-Amino-5-bromo-4-fluorobenzonitrile

Cat. No.: B1375068
CAS No.: 1334331-01-9
M. Wt: 215.02 g/mol
InChI Key: SJATVCKBWOESRY-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-4-fluorobenzonitrile is an organic compound with the molecular formula C7H4BrFN2. It is a derivative of benzonitrile, featuring amino, bromo, and fluoro substituents on the benzene ring. This compound is used in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Amino-5-bromo-4-fluorobenzonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is commonly used as a molecular scaffold for active pharmaceutical ingredients (APIs) and can undergo Pd-catalyzed C-C coupling reactions . The compound’s bromo-substituent can participate in selective substitution reactions, while the fluoride group serves as an ideal leaving group for nucleophilic aromatic substitution . These interactions facilitate the synthesis of complex molecules and contribute to the compound’s utility in biochemical research.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interactions with specific enzymes and proteins can lead to changes in cellular function, including alterations in metabolic flux and metabolite levels . These effects are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular health.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s unique chemical structure allows it to interact with specific enzymes and proteins, leading to the modulation of biochemical pathways . These interactions can result in the inhibition or activation of target enzymes, ultimately affecting cellular processes and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound can maintain its activity over extended periods, although its stability may vary depending on the experimental conditions . Understanding these temporal effects is essential for optimizing the compound’s use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with higher doses potentially leading to toxic or adverse effects . It is crucial to determine the optimal dosage for achieving the desired therapeutic outcomes while minimizing any potential side effects. These dosage studies provide valuable insights into the compound’s safety and efficacy in preclinical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound’s unique chemical structure allows it to participate in nucleophilic aromatic substitution reactions, which are essential for the synthesis of complex molecules . These metabolic interactions can influence the compound’s activity and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its biological effects. The compound can interact with specific transporters and binding proteins, affecting its localization and accumulation within cells . These interactions play a crucial role in determining the compound’s efficacy and safety in biochemical and pharmaceutical applications.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound’s targeting signals and post-translational modifications can direct it to specific compartments or organelles within the cell . Understanding these localization patterns is essential for elucidating the compound’s mechanism of action and optimizing its use in research and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-bromo-4-fluorobenzonitrile typically involves the halogenation of aniline derivatives followed by nitrile formation. One common method includes the bromination of 4-fluoroaniline to obtain 2-amino-5-bromo-4-fluoroaniline, which is then converted to the nitrile compound through a Sandmeyer reaction or other cyanation techniques .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation and cyanation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromo-4-fluorobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzonitriles, while palladium-catalyzed coupling can produce biaryl compounds .

Scientific Research Applications

2-Amino-5-bromo-4-fluorobenzonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-fluorobenzonitrile
  • 2-Amino-4-bromo-5-fluorobenzonitrile
  • 4-Bromo-2-fluorobenzonitrile
  • 5-Bromo-2-fluorobenzonitrile

Uniqueness

2-Amino-5-bromo-4-fluorobenzonitrile is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and biological activity. The combination of amino, bromo, and fluoro groups allows for versatile synthetic applications and interactions with various molecular targets .

Properties

IUPAC Name

2-amino-5-bromo-4-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-5-1-4(3-10)7(11)2-6(5)9/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJATVCKBWOESRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)F)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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